Differential Antiseizure Activity in a Zebrafish Model: 11-O-Methylpseurotin A vs. Pseurotin A2 and Azaspirofuran A
In a zebrafish pentylenetetrazole (PTZ) seizure model, a direct head-to-head comparison of seven related heterospirocyclic γ-lactams isolated from Aspergillus fumigatus was performed. Pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, whereas 11-O-methylpseurotin A, along with other close chemical analogues like pseurotin A, pseurotin F1, and pseurotin D, was found to be inactive in this assay . This demonstrates that the O-methylation at C-11, a key structural difference between pseurotin A2 and 11-O-methylpseurotin A, abrogates the antiseizure phenotype.
| Evidence Dimension | Antiseizure activity in vivo |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Pseurotin A2 (active), Azaspirofuran A (active) |
| Quantified Difference | Qualitative activity difference: Active vs. Inactive |
| Conditions | Larval zebrafish PTZ seizure model |
Why This Matters
For researchers studying epilepsy or neuronal excitability, this clear activity cliff demonstrates that 11-O-methylpseurotin A is not a viable substitute for pseurotin A2 in seizure-related studies, guiding correct compound selection.
